7-ethyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-ethyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione: is a complex organic compound with the molecular formula C14H22N4O2S . This compound belongs to the purine derivatives family, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from simpler precursor molecules. One common synthetic route includes the following steps:
Formation of the Purine Core: : The purine ring system can be constructed using a modified version of the Hantzsch synthesis or Traube's synthesis .
Introduction of the Ethyl Group: : Ethylation can be achieved using ethylating agents such as ethyl iodide or ethyl bromide under basic conditions.
Introduction of the Hexylsulfanyl Group: : The hexylsulfanyl group can be introduced using hexyl mercaptan in the presence of a suitable catalyst.
Methylation: : The methylation step can be performed using methyl iodide or dimethyl sulfate under controlled conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for large-scale production, focusing on cost-effectiveness, yield, and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as chromium(VI) oxide or potassium permanganate .
Reduction: : Reduction reactions can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride .
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles such as ammonia or alkyl halides .
Common Reagents and Conditions
Oxidation: : Chromium(VI) oxide, potassium permanganate, acidic conditions.
Reduction: : Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: : Ammonia, alkyl halides, polar aprotic solvents.
Major Products Formed
Oxidation: : Various oxidized derivatives depending on the specific conditions.
Reduction: : Reduced forms of the compound.
Substitution: : Substituted derivatives with different functional groups.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 7-ethyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other biomolecules, leading to biological responses.
Comparison with Similar Compounds
This compound can be compared to other purine derivatives, such as adenine , guanine , and theophylline . While these compounds share structural similarities, 7-ethyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
List of Similar Compounds
Adenine
Guanine
Theophylline
Caffeine
Theobromine
Properties
IUPAC Name |
7-ethyl-8-hexylsulfanyl-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2S/c1-4-6-7-8-9-21-14-15-11-10(18(14)5-2)12(19)16-13(20)17(11)3/h4-9H2,1-3H3,(H,16,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKABAPUVHHXCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSC1=NC2=C(N1CC)C(=O)NC(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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